
Cefmetazole sodium
概要
説明
準備方法
合成経路と反応条件
セフメタゾールナトリウムの合成には、いくつかの重要なステップが含まれます。
シリル化とハロゲン化: 出発物質である7β-ジクロロアセトアミド-3-(1-メチル-1H-テトラゾール-5-メルカプトメチル)-3-セフェム-4-カルボン酸トリエチルアミン塩は、シリル化とハロゲン化を受けます.
メトキシ化と二次シリル化: この中間体は、次にメトキシ化と二次シリル化を受けます.
鎖伸長と酸の形成: 最後のステップには、鎖伸長と酸と塩の形成が含まれ、セフメタゾールナトリウムが得られます.
工業生産方法
セフメタゾールナトリウムの工業生産は、通常、前述のステップを使用した大規模合成を行い、その後、化合物が医薬品基準を満たすようにするための精製プロセスが行われます . 化合物は密閉容器に保管され、注射剤の剤形を調製するために使用できるように適切にラベル付けされます .
化学反応の分析
Degradation and Stability Reactions
Cefmetazole sodium is prone to degradation under specific conditions, forming polymers and decomposition products :
Degradation Pathways:
-
Hydrolysis :
-
Polymerization :
Time (h) | 0 | 2 | 4 | 6 |
---|---|---|---|---|
Polymer (%) | 0.073 | 0.102 | 0.128 | 0.159 |
-
Oxidation :
-
Exposure to strong oxidizing agents (e.g., peroxides) leads to sulfoxide and sulfone derivatives.
-
Factors Influencing Reactivity
Analytical Methods for Reaction Monitoring
-
High-Performance Size-Exclusion Chromatography (HPSEC) :
-
Mass Spectrometry (MS) :
Industrial-Scale Optimization
科学的研究の応用
Clinical Applications
Cefmetazole sodium has been extensively studied for its efficacy in various clinical scenarios:
- Infections : It is used to treat urinary tract infections, skin and soft tissue infections, lower respiratory tract infections, and gynecological infections. Clinical trials have shown that cefmetazole is as effective as cefoxitin sodium in treating these conditions .
- Surgical Prophylaxis : Cefmetazole is administered preoperatively to reduce the incidence of infections during clean-contaminated or contaminated surgical procedures, such as cesarean sections and colorectal surgeries .
- Microbial Susceptibility Testing : It is commonly employed in antimicrobial susceptibility tests to determine the effectiveness of antibiotics against specific bacterial isolates .
Pharmacokinetics
This compound is typically administered intravenously or intramuscularly, with a recommended dosing frequency of 2-3 times daily. Its pharmacokinetic profile allows for effective treatment of various infections while maintaining adequate serum levels .
Hypoprothrombinemia Case Report
A notable case involved a malnourished patient with end-stage renal disease who developed hypoprothrombinemia after receiving this compound following surgery. The patient's prothrombin time significantly increased but normalized after discontinuation of the drug and administration of vitamin K and fresh frozen plasma . This case highlights the importance of monitoring coagulation parameters in patients receiving cefmetazole, especially those with underlying health conditions.
Efficacy in Severe Pneumonia
In a study focusing on severe pneumonia treatment, this compound was found to play an important role in improving patient outcomes. The study emphasized the need for timely administration of effective antimicrobial agents to prevent severe inflammatory responses that could lead to complications like cytokine storms .
Comparative Efficacy
A comparative analysis of this compound and cefoxitin sodium revealed that cefmetazole was more effective for surgical wound prophylaxis, particularly in lower gastrointestinal surgeries. The data indicated that multiple-dose cefmetazole therapy approached statistical significance compared to cefoxitin therapy, suggesting its potential preference in certain surgical contexts .
Data Summary Table
Application Area | Description |
---|---|
Infections | Effective against urinary tract, skin, respiratory, and gynecological infections |
Surgical Prophylaxis | Reduces infection risk during clean-contaminated surgeries |
Microbial Susceptibility Testing | Used in antimicrobial susceptibility tests for gram-positive and gram-negative bacteria |
Case Studies | Documented cases of hypoprothrombinemia and efficacy in severe pneumonia |
作用機序
セフメタゾールナトリウムの殺菌活性は、細菌の細胞壁合成の阻害に起因します。 これは、ペプチドグリカン生合成に不可欠なペニシリン結合タンパク質(PBP)に対する親和性によって達成されます . これらのタンパク質に結合することにより、セフメタゾールナトリウムは細菌細胞壁の形成を阻害し、細胞の溶解と死につながります .
類似の化合物との比較
セフメタゾールナトリウムは、セフォキシチンやセフォテタンなどの他のセファマイシン系抗生物質と比較されることがよくあります . 3つの化合物はすべて類似の作用機序を共有していますが、セフメタゾールナトリウムは、特定のグラム陰性桿菌に対する高い活性と、β-ラクタマーゼ産生菌に対する有効性においてユニークです . セファゾリンなどの第1世代セファロスポリンやセフロキシムなどの第2世代セファロスポリンなど、他の類似の化合物があります .
類似化合物との比較
Cefmetazole sodium is often compared to other cephamycin antibiotics, such as cefoxitin and cefotetan . While all three compounds share a similar mechanism of action, this compound is unique in its higher activity against certain gram-negative bacilli and its effectiveness against beta-lactamase-producing organisms . Other similar compounds include first-generation cephalosporins like cefazolin and second-generation cephalosporins like cefuroxime .
生物活性
Cefmetazole sodium is a semisynthetic cephamycin antibiotic that exhibits a broad spectrum of antibacterial activity. It is particularly effective against various gram-positive and gram-negative bacteria, including certain anaerobic organisms. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of cefmetazole against beta-lactamase-producing organisms distinguishes it from first-generation cephalosporins and enhances its clinical utility in treating resistant infections .
Spectrum of Activity
This compound has a broad spectrum of activity, comparable to second-generation cephalosporins. Its efficacy extends to:
- Gram-positive bacteria : Staphylococcus aureus (including some MRSA strains), Streptococcus pneumoniae.
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis.
- Anaerobes : Bacteroides fragilis, which is often resistant to other antibiotics.
The minimum inhibitory concentrations (MICs) for several pathogens illustrate cefmetazole's potency:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 - 4 |
Escherichia coli | 1 - 8 |
Bacteroides fragilis | 0.12 - >128 |
Klebsiella pneumoniae | 1 - 16 |
Pharmacokinetics
This compound is administered parenterally (intravenous or intramuscular) and has favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 30 minutes to 2 hours post-administration.
- Distribution : Widely distributed in body tissues and fluids, including lung tissue and pleural fluid.
- Elimination : Primarily excreted unchanged in the urine; renal function significantly impacts clearance rates.
Clinical Applications
This compound is indicated for various infections, including:
- Gynecological infections : Effective in treating pelvic inflammatory disease.
- Intra-abdominal infections : Utilized in managing peritonitis and abscesses.
- Urinary tract infections : Demonstrated efficacy against complicated UTIs.
- Skin and soft tissue infections : Effective against cellulitis and abscesses.
Additionally, cefmetazole is used prophylactically in surgical settings to reduce the risk of postoperative infections, particularly in high-risk procedures such as cesarean sections and colorectal surgeries .
Case Studies
Several clinical studies highlight the effectiveness of this compound:
-
Study on Gynecological Infections :
A randomized controlled trial demonstrated that cefmetazole was as effective as other broad-spectrum antibiotics in treating pelvic inflammatory disease, with a notable reduction in treatment failure rates. -
Intra-abdominal Infections :
In a cohort study involving patients with complicated intra-abdominal infections, cefmetazole showed a high success rate (over 85%) in achieving clinical cure compared to traditional therapies. -
Surgical Prophylaxis :
A meta-analysis indicated that patients receiving cefmetazole prophylaxis during elective colorectal surgery had significantly lower rates of postoperative infections compared to those who did not receive prophylaxis.
特性
CAS番号 |
56796-39-5 |
---|---|
分子式 |
C15H17N7NaO5S3 |
分子量 |
494.5 g/mol |
IUPAC名 |
sodium;(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H17N7O5S3.Na/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25;/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25);/t13-,15+;/m1./s1 |
InChIキー |
QTNLVCQCRNPXAJ-PBCQUBLHSA-N |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)[O-].[Na+] |
異性体SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
正規SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O.[Na] |
Key on ui other cas no. |
56796-39-5 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
56796-20-4 (Parent) |
同義語 |
Cefmetazole Cefmetazole Monosodium Salt Cefmetazole Sodium Cefmetazon CS 1170 CS-1170 CS1170 Monosodium Salt, Cefmetazole Salt, Cefmetazole Monosodium Sodium, Cefmetazole U 72791A U-72791A U72791A Zefazone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。